molecular formula C8H8OS B371544 4-Methoxybenzenecarbothialdehyde

4-Methoxybenzenecarbothialdehyde

Cat. No.: B371544
M. Wt: 152.22g/mol
InChI Key: PSCGHQRKTJYCJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxybenzenecarbothialdehyde is a natural product found in Pentadiplandra brazzeana with data available.

Scientific Research Applications

Photocatalytic Oxidation

4-Methoxybenzenecarbothialdehyde and its derivatives, including 4-methoxybenzyl alcohol, can undergo photocatalytic oxidation into corresponding aldehydes with high conversion and selectivity using a TiO2 photocatalyst under an O2 atmosphere. This reaction proceeds under both UV-light and visible light irradiation, with visible light response attributed to a characteristic surface complex formed by the adsorption of a benzyl alcoholic compound on the TiO2 surface (Higashimoto et al., 2009).

Solid Phase Organic Synthesis

The electron-rich benzaldehyde derivatives, such as 4-hydroxybenzaldehyde and 2-methoxy-4-hydroxybenzaldehyde, have been investigated for use as linkers in solid phase organic synthesis. These aldehydes, when attached to ArgoGel resins and subjected to reductive amination, yield corresponding benzylic secondary amines, which can be further converted into various compounds such as ureas, sulfonamides, aryl amides, and alkyl amides (E. Swayze, 1997).

Reductive Alkylation

This compound derivatives have been utilized in reductive alkylation processes. For example, the regioselective replacement of the 4-methoxy group of 3,4,5-trimethoxybenzaldehyde dimethylacetal by an alkyl group under reductive electron-transfer conditions is a key step in synthesizing 2,5-dialkyl-1,3-dimethoxybenzenes via 4-alkyl-3,5-dimethoxybenzaldehydes (Azzena et al., 1990).

Paired Electrolysis with Hydrogenation

Paired electrolysis of 4-methoxybenzyl alcohol to 4-methoxybenzaldehyde, with concomitant formation of 1-hexene from 1-hexyne in an electrochemical cell, demonstrates complete electron economy. This process uses a dense palladium membrane to reduce protons at the anode to hydrogen atoms, which then permeate through the palladium foil to hydrogenate 1-hexyne (Sherbo et al., 2018).

Molecular Docking Investigations

Structural and electronic properties of 4-methoxybenzaldehyde have been investigated using density functional theory (DFT). The compound's crystal is stabilized by C-H⋯O intermolecular interactions and π⋯π interactions, with analyses through topological atom-in-molecules (AIM) analysis and noncovalent interactions (NCI) method. Molecular docking behaviors of 4-methoxybenzaldehyde on various enzymes have been presented, providing insights into its inhibitory activity on enzymes like Tyrosinase (Ghalla et al., 2018).

Environmentally Friendly Photocatalytic Oxidation

Photocatalytic oxidation of 4-methoxybenzyl alcohol to aldehyde in water using uncalcined brookite TiO2 demonstrates an environmentally friendly process. This method shows high selectivity towards aldehyde, significantly higher than that obtained with commercial TiO2 samples (Addamo et al., 2008).

Properties

Molecular Formula

C8H8OS

Molecular Weight

152.22g/mol

IUPAC Name

4-methoxythiobenzaldehyde

InChI

InChI=1S/C8H8OS/c1-9-8-4-2-7(6-10)3-5-8/h2-6H,1H3

InChI Key

PSCGHQRKTJYCJO-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C=S

Canonical SMILES

COC1=CC=C(C=C1)C=S

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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